molecular formula C13H10N2O2 B1335120 5-(Naphthalen-1-yl)imidazolidine-2,4-dione CAS No. 22706-10-1

5-(Naphthalen-1-yl)imidazolidine-2,4-dione

Cat. No.: B1335120
CAS No.: 22706-10-1
M. Wt: 226.23 g/mol
InChI Key: AHRDDAGNPCRNSH-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol . It is a derivative of imidazolidine-2,4-dione, featuring a naphthyl group attached to the imidazolidine ring.

Safety and Hazards

The safety data sheet for a similar compound, 5-Methyl-5-(1-naphthyl)imidazolidine-2,4-dione, suggests that it should be handled with care. If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention should be sought .

Preparation Methods

The synthesis of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 1-naphthylamine with glyoxylic acid, followed by cyclization to form the imidazolidine-2,4-dione ring . Another method includes the use of 2 or 4-hydroxybenzaldehydes and dihaloalkane or dihalobenzyl in DMF using potassium carbonate (K2CO3) as a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-(Naphthalen-1-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

5-(Naphthalen-1-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its naphthyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5-naphthalen-1-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-12-11(14-13(17)15-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRDDAGNPCRNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390003
Record name 5-(1-naphthyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22706-10-1
Record name 5-(1-Naphthalenyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22706-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-naphthyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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